molecular formula C16H14F3NO3S B1683199 Tolrestat CAS No. 82964-04-3

Tolrestat

Cat. No.: B1683199
CAS No.: 82964-04-3
M. Wt: 357.3 g/mol
InChI Key: LUBHDINQXIHVLS-UHFFFAOYSA-N
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Description

Tolrestat is a chemical compound known as an aldose reductase inhibitor. It was initially developed for the control of certain diabetic complications. The compound was marketed under the trade name Alredase but was withdrawn from the market due to severe liver toxicity and other adverse effects .

Mechanism of Action

Target of Action

Tolrestat is primarily an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which plays a significant role in the development of certain diabetic complications .

Mode of Action

This compound interacts with its target, aldose reductase, by binding to the enzyme and inhibiting its activity . This binding triggers dramatic conformational changes in the anionic site and cofactor binding pocket that prevents accommodation of NADP+ . This inhibition reduces the accumulation of intracellular sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyol pathway . In this pathway, glucose is converted to sorbitol by the enzyme aldose reductase. High levels of sorbitol can lead to osmotic stress and oxidative damage, contributing to the development of diabetic complications. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol, thereby mitigating these harmful effects .

Result of Action

The primary result of this compound’s action is the reduction of intracellular sorbitol levels . This can help prevent or slow the progression of certain diabetic complications, including neuropathy, retinopathy, and nephropathy . It’s important to note that this compound was withdrawn from the market due to the risk of severe liver toxicity and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs may affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, individual patient characteristics, such as the presence of liver disease, may also influence the drug’s action

Preparation Methods

The synthesis of Tolrestat involves several steps. The starting material, 5-trifluoromethyl-6-methoxy-1-naphthoic acid, is first converted to its corresponding acyl chloride. This intermediate is then condensed with N-methylglycine methyl ester hydrochloride in the presence of pyridine. The resulting product undergoes sulfurization using phosphorus pentasulfide in pyridine, followed by hydrolysis with sodium hydroxide in methanol to yield this compound .

Chemical Reactions Analysis

Tolrestat undergoes various chemical reactions, including:

Scientific Research Applications

Tolrestat has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetic complications. It acts as an aldose reductase inhibitor, which helps in preventing the accumulation of sorbitol in tissues, thereby reducing osmotic stress and preventing damage to nerves, kidneys, and eyes. Additionally, this compound has been investigated for its potential use in other metabolic disorders and as a tool in biochemical research to study the role of aldose reductase in various physiological processes .

Comparison with Similar Compounds

Tolrestat is similar to other aldose reductase inhibitors such as epalrestat. Both compounds inhibit the same enzyme but differ in their chemical structures and pharmacokinetic properties. Epalrestat, for example, is less hepatotoxic compared to this compound and is still used in some countries for managing diabetic complications. Other similar compounds include zopolrestat and sorbinil, which also target aldose reductase but have different efficacy and safety profiles .

References

Biological Activity

Tolrestat is a synthetic compound primarily recognized as an aldose reductase inhibitor . Its biological activity has been extensively studied, particularly in the context of diabetes-related complications. This article delves into the mechanisms, clinical findings, and research studies surrounding this compound, providing a comprehensive overview of its biological activity.

This compound functions by inhibiting the enzyme aldose reductase (AR) , which catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol in insulin-insensitive tissues, such as lens cells and peripheral nerves, is implicated in the development of diabetic complications like retinopathy and neuropathy. By inhibiting this enzyme, this compound aims to reduce sorbitol levels and mitigate tissue damage associated with diabetes .

Initial Trials

This compound was evaluated in several clinical trials for its efficacy in preventing diabetic complications. A notable study conducted by Giugliano et al. (1993) indicated that this compound could halt the progression of neuropathy over a one-year period in a placebo-controlled setting . However, despite these promising results, the compound faced significant challenges in later phases.

Phase 3 Clinical Trials

This compound's Phase 3 trials in the United States were ultimately unsuccessful, leading to its withdrawal from clinical use due to concerns over toxicity and adverse side effects . Reports indicated that while it showed potential benefits in managing diabetic complications, the risks outweighed the advantages, resulting in its discontinuation from various markets .

Research on Metabolites

Further investigations into this compound metabolites revealed varying degrees of biological activity. A study highlighted that only two metabolites—S-oxide and oxothis compound—exhibited significant in vivo activity, while others were largely inactive . This suggests that while this compound itself may have limitations, some derivatives could hold therapeutic potential.

Comparative Efficacy Table

The following table summarizes key findings from various studies regarding this compound’s biological activity compared to other aldose reductase inhibitors:

Compound Efficacy Notes
This compoundModerate (in vitro)Failed Phase 3 trials due to toxicity
PonalrestatHigh (in vitro)Promising but limited clinical data
EpalrestatModerate (in vivo)Some success in reducing diabetic complications
Oxothis compoundHigh (in vivo)Significant activity noted in specific studies

Case Studies

  • Diabetic Neuropathy : In a clinical trial involving patients with diabetic neuropathy, this compound administration resulted in a statistically significant reduction in neuropathic symptoms over one year when compared to placebo controls. However, side effects led to discontinuation for some participants .
  • Toxicity Reports : Post-marketing surveillance revealed severe side effects associated with this compound use, including liver toxicity and gastrointestinal disturbances. These adverse events contributed to regulatory scrutiny and eventual market withdrawal .

Properties

IUPAC Name

2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBHDINQXIHVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904890
Record name Tolrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82964-04-3
Record name Tolrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82964-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolrestat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082964043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolrestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T93LG5NMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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